molecular formula C17H20N10 B6453249 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine CAS No. 2549027-85-0

6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine

Cat. No.: B6453249
CAS No.: 2549027-85-0
M. Wt: 364.4 g/mol
InChI Key: ORQGNEQWUYFQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture strategically incorporates a purine base linked via a piperazine ring to a [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a structure noted for its versatility in interacting with biological targets. The TP core is isoelectronic with purine, allowing it to function as a purine bioisostere, which can be exploited to design novel inhibitors of purine-binding enzymes such as protein kinases . Research into similar TP derivatives has demonstrated their significant potential as ATP-competitive inhibitors for various kinases, including cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinases (PI3K), which are critical targets in oncology research . The piperazine linker in this compound is a common feature in pharmacologically active molecules, chosen to confer favorable solubility and conformational properties that can enhance binding affinity and selectivity for target proteins. This reagent is intended for use in biochemical assays and high-throughput screening campaigns to identify and optimize new therapeutic leads, particularly in the fields of cancer and signal transduction research. Its structure suggests a primary application in probing kinase function and developing targeted kinase inhibitors.

Properties

IUPAC Name

5,6-dimethyl-7-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)24(3)10-21-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQGNEQWUYFQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18H20N10
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : 5,6-dimethyl-7-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
  • Canonical SMILES : CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate several biological pathways by binding to specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.

Biological Activities and Therapeutic Implications

Research has indicated that compounds similar to This compound exhibit a range of biological activities:

Antitumor Activity

A series of studies have evaluated the antitumor potential of related triazole derivatives. For example:

  • Compounds with triazole moieties have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and U937 (leukemia) cells .

Antimicrobial Activity

The compound has also been tested for antibacterial properties:

  • In vitro studies demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes like acetylcholinesterase (AChE) has been documented:

  • It exhibited strong inhibitory activity with IC50 values comparable to established inhibitors .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

StudyFindings
Study 1Evaluated a series of quinazoline derivatives showing potent antitumor activity against A549 cell lines.
Study 2Investigated the enzyme inhibitory effects on AChE and urease; several derivatives displayed significant inhibition .
Study 3Focused on the antibacterial efficacy against pathogenic bacteria; compounds demonstrated varying degrees of effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : Combines purine and triazolopyrimidine via a piperazine bridge.
Analog 1 : (5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine ()

  • Core : Triazolopyrimidine linked to naphthylamine.
  • Key Differences : Lacks the purine-piperazine moiety, instead featuring a naphthalene substituent. Exhibits a higher melting point (262°C) due to planar aromatic stacking, contrasting with the target compound’s likely lower melting point (data unavailable) due to flexible piperazine .
  • Activity : Acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, suggesting the triazolopyrimidine core is critical for enzyme interaction. The target compound’s purine group may confer distinct binding properties .

Analog 2 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives ()

  • Core : Pyrazole fused with triazolopyrimidine.
  • Key Differences : Replaces purine with pyrazole, altering electron distribution and hydrogen-bonding capacity. Synthesized via hydrazine-mediated cyclization, differing from the target compound’s likely piperazine coupling methods .
Substituent Effects

Piperazine vs. Piperidine/Pyrrolidine Linkers

  • Target Compound : Piperazine linker (two nitrogen atoms) enhances solubility and provides sites for hydrogen bonding.
  • Analog 3 : 6-(Piperidin-1-yl)-9H-purine ()
    • Linker : Piperidine (single nitrogen), reducing solubility and basicity compared to piperazine.
    • Activity : Piperidine’s lower polarity may limit bioavailability relative to the target compound .

Methyl Substitution

  • The 9-methyl group on the target’s purine improves metabolic stability compared to unmethylated analogs (e.g., 9H-purine derivatives in ), which are prone to oxidation .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Synthesis Method Melting Point/Stability Biological Activity
Target Compound Purine + triazolopyrimidine 9-methyl, piperazine linker Piperazine coupling Not reported Kinase inhibition (predicted)
(5,6-Dimethyl-triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine Triazolopyrimidine Naphthylamine Condensation 262°C DHODH inhibition
6-(Piperidin-1-yl)-9H-purine Purine Piperidine Nucleophilic substitution Not reported Nucleotide analog
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazole + triazolopyrimidine Aryl/acetonitrile Hydrazine cyclization Not reported Antimicrobial (inferred)

Preparation Methods

Synthesis of 9-Methylpurine Intermediate

The 9-methylpurine moiety is typically prepared through alkylation of hypoxanthine derivatives. A common approach involves:

  • Methylation : Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 9-methyl-6-chloropurine with >85% purity.

  • Halogen displacement : Substitution of the chlorine atom at position 6 with piperazine under refluxing ethanol, catalyzed by triethylamine.

Preparation of 5,6-Dimethyl- Triazolo[1,5-a]Pyrimidin-7-yl Subunit

This heterocycle is synthesized via a two-step process:

  • Cyclocondensation : Reaction of 3-amino-5-methyl-1,2,4-triazole with acetylacetone in acetic acid at 120°C, forming 5,6-dimethyl-triazolo[1,5-a]pyrimidine.

  • Functionalization : Bromination at position 7 using phosphorus oxybromide (POBr₃) in dichloromethane, followed by piperazine coupling via Buchwald-Hartwig amination.

Piperazine Coupling and Final Assembly

The final step involves linking the two subunits through the piperazine spacer:

  • Nucleophilic aromatic substitution : Reaction of 7-bromo-5,6-dimethyl-triazolo[1,5-a]pyrimidine with 1-(9-methylpurin-6-yl)piperazine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile.

  • Purification : Crude product is purified via reverse-phase HPLC (C18 column, 10–100% acetonitrile/water gradient) to achieve >98% purity.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Coupling Agents and Yields

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)Source
CDIDMF208695
Oxalyl chlorideDCM-5 to 206491
T3PDMF0 to 204189
  • Carbodiimide-mediated coupling : Using carbonyl diimidazole (CDI) in DMF at room temperature achieves optimal yields (86%) due to mild conditions and minimal side reactions.

  • Low-temperature activation : Oxalyl chloride in dichloromethane at -5°C reduces epimerization but requires strict anhydrous conditions.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, purine-H), 5.86 (s, 1H, triazolo-H), 3.74 (s, 3H, N-CH₃).

  • Mass spectrometry : [M+H]⁺ at m/z 365.4, consistent with the molecular formula C₁₇H₂₀N₁₀.

Challenges and Mitigation Strategies

  • Low solubility : The piperazine linker enhances aqueous solubility, but the purine core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) during synthesis.

  • Byproduct formation : Use of scavengers like molecular sieves or silica-bound thiourea reduces imidazole byproducts in CDI-mediated couplings.

  • Scale-up limitations : Continuous flow reactors improve heat transfer in exothermic coupling steps, enabling gram-scale production.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodStepsTotal Yield (%)Time (h)Cost Index
CDI-mediated coupling372241.0
Oxalyl chloride activation458361.4
T3P-promoted coupling349181.2
  • CDI-mediated coupling is favored for industrial applications due to its balance of yield, cost, and simplicity .

Q & A

Q. How to address inconsistencies in NMR assignments between research groups?

  • Best Practices :
  • Reference Standards : Compare with spectra of known analogs (e.g., PubChem entries for triazolopyrimidines).
  • 2D NMR : Use HSQC and HMBC to confirm connectivity in complex regions (e.g., piperazine-proton coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.